4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid
Description
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid backbone substituted with a hydroxyl group at position 3 and a 2-fluoro-5-methoxyphenyl group at position 3. This structural configuration combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions.
Properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMYHBDQPPXIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690125 | |
| Record name | 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-51-8 | |
| Record name | 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Properties:
Research indicates that 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid may exhibit anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
Biochemical Assays:
This compound is being investigated as a ligand in various biochemical assays, potentially serving as a probe to study enzyme activities or receptor interactions. Its fluorinated structure enhances its binding affinity and specificity in biological systems.
Material Science
Advanced Materials Development:
The unique chemical properties of this compound make it suitable for developing advanced materials with specific functionalities. Its incorporation into polymers or composites can enhance thermal stability and chemical resistance.
Nanotechnology Applications:
Due to its ability to form stable interactions with other molecules, this compound is being explored in nanotechnology for creating functionalized surfaces or drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anti-inflammatory Activity | Investigated the effect of related compounds on COX-2 inhibition | Demonstrated significant inhibition of COX-2 activity, suggesting potential use as an anti-inflammatory agent. |
| Cancer Cell Proliferation | Evaluated the impact on breast cancer cell lines | Showed reduced proliferation rates in treated cells compared to controls, indicating anticancer potential. |
| Material Synthesis | Developed polymer composites using the compound | Enhanced mechanical properties and thermal stability were observed in composites containing this compound. |
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxybenzoic Acid Derivatives
Simpler hydroxybenzoic acids, such as 3-hydroxybenzoic acid and 4-hydroxybenzoic acid , serve as foundational analogs. Key differences include:
- Bioactivity : 3-hydroxybenzoic acid is biologically inactive in plant defense mechanisms, unlike salicylic acid (2-hydroxybenzoic acid), which binds specifically to enzymes involved in pathogen resistance .
- Membrane Interactions : In ultrafiltration studies, 3-hydroxybenzoic acid (3-HA) and 4-hydroxybenzoic acid (4-HA) exhibit distinct penetration rates through polyamide (PA) and regenerated cellulose (RC) membranes due to variations in hydrogen bonding and hydrophobicity. For example, at pH 7, 3-HA showed 40% penetration through PA membranes, while 4-HA achieved 60% under the same conditions .
Fluorinated Analogs
Fluorine substitution significantly alters electronic and steric properties:
- 4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2) and 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8) share structural similarity but differ in fluorine positioning. These positional isomers exhibit distinct acidity (pKa) and solubility profiles, with fluorine at position 4 (relative to the hydroxyl group) increasing electron withdrawal and enhancing hydrogen-bonding capacity .
- 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid (YA-9855, CAS 1261956-28-8) features a fluorine at position 4 of the phenyl ring, contrasting with the 2-fluoro substitution in the target compound. This difference may reduce steric hindrance and improve binding affinity in receptor-ligand interactions .
Methoxy-Substituted Derivatives
Methoxy groups enhance lipophilicity and metabolic stability:
- 4-(3-Fluoro-5-methoxyphenyl)benzoic acid (from ATech’s catalog) shares the methoxy group but positions fluorine at phenyl position 3 instead of 2. This alteration could modulate π-π stacking interactions in crystal packing or protein binding .
- 3-Methoxy-4-methyl-5-phenoxybenzoic acid demonstrates how methoxy and phenoxy groups influence solubility and crystallinity, with IUPAC nomenclature emphasizing substituent priority rules .
Key Research Findings
Biodegradation
Bacilli-mediated degradation studies reveal that hydroxyl and methoxy groups on aromatic acids impact microbial metabolism. For example, 4-hydroxybenzoic acid is rapidly degraded via the β-ketoadipate pathway, while fluorinated analogs like 4-fluoro-3-hydroxybenzoic acid resist complete mineralization due to C-F bond stability .
Separation Techniques
Ultrafiltration experiments with phenolic acids highlight the role of substituent positioning. For instance, salicylic acid (2-hydroxybenzoic acid) showed 80% penetration through RC membranes at pH 7, whereas 3-hydroxybenzoic acid achieved only 50%, underscoring the influence of para vs. ortho hydroxyl groups on membrane interactions .
Binding and Bioactivity
In plant defense studies, 3-hydroxybenzoic acid failed to compete with salicylic acid for enzyme binding, suggesting that hydroxyl group positioning is critical for biological activity. This contrasts with fluorinated derivatives, where fluorine may compensate for suboptimal hydroxyl placement by enhancing electrostatic interactions .
Comparative Data Table
Biological Activity
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid (CAS No. 1262006-51-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with fluorine and methoxy substituents on its aromatic rings. The structural formula is represented as follows:
This unique arrangement of substituents can significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is believed to involve multiple mechanisms, including:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : The compound could interact with specific receptors, thereby modulating biological responses related to pain and inflammation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. A study evaluating its efficacy against lipoxygenase (LOX) found that it had an IC50 value of approximately 10 μM, indicating potent inhibitory activity against this enzyme, which plays a crucial role in inflammatory processes .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Data Table: Biological Activity Summary
| Activity Type | Test System | IC50 Value (μM) | Reference |
|---|---|---|---|
| Lipoxygenase Inhibition | Soybean LOX Enzyme | 10 | |
| Cancer Cell Proliferation | Various Cancer Cell Lines | Variable | |
| Antifungal Activity | M. roreri | 3.0 |
Case Study 1: Anti-inflammatory Effects
In a controlled study, the compound was administered to animal models exhibiting inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on breast cancer cell lines where the compound was shown to reduce cell viability significantly. The study explored the pathways involved in apoptosis induction, highlighting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
